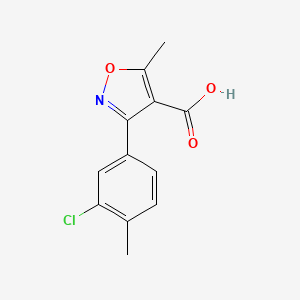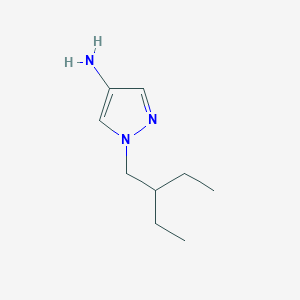
1-(2-Ethylbutyl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Ethylbutyl)-1H-pyrazol-4-amine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features a 2-ethylbutyl group attached to the nitrogen at position 1 and an amine group at position 4
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Ethylbutyl)-1H-pyrazol-4-amine can be synthesized through several methods. One common approach involves the reaction of 2-ethylbutylhydrazine with 1,3-diketones under acidic conditions to form the pyrazole ring. The reaction typically proceeds as follows:
Step 1: Synthesis of 2-ethylbutylhydrazine from 2-ethylbutylamine and hydrazine hydrate.
Step 2: Cyclization of 2-ethylbutylhydrazine with a 1,3-diketone (such as acetylacetone) in the presence of an acid catalyst (e.g., hydrochloric acid) to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions (temperature, pressure, and catalyst concentration) can significantly improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Ethylbutyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups attached to the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed:
Oxidation: Pyrazole derivatives with oxidized side chains.
Reduction: Reduced pyrazole derivatives with modified functional groups.
Substitution: Substituted pyrazole derivatives with various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
1-(2-Ethylbutyl)-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-(2-ethylbutyl)-1H-pyrazol-4-amine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparación Con Compuestos Similares
1-(2-Methylpropyl)-1H-pyrazol-4-amine: Similar structure but with a different alkyl group.
1-(2-Phenylethyl)-1H-pyrazol-4-amine: Contains a phenylethyl group instead of an ethylbutyl group.
1-(2-Ethylhexyl)-1H-pyrazol-4-amine: Features a longer alkyl chain.
Uniqueness: 1-(2-Ethylbutyl)-1H-pyrazol-4-amine is unique due to its specific alkyl substitution, which can influence its chemical reactivity and biological activity. The presence of the 2-ethylbutyl group may enhance its lipophilicity and ability to interact with hydrophobic regions of biological targets, potentially leading to distinct pharmacological profiles compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and versatile reactivity make it a valuable compound for ongoing research and development.
Propiedades
Número CAS |
1240565-34-7 |
|---|---|
Fórmula molecular |
C9H17N3 |
Peso molecular |
167.25 g/mol |
Nombre IUPAC |
1-(2-ethylbutyl)pyrazol-4-amine |
InChI |
InChI=1S/C9H17N3/c1-3-8(4-2)6-12-7-9(10)5-11-12/h5,7-8H,3-4,6,10H2,1-2H3 |
Clave InChI |
YWTMJRDIVAPVKR-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)CN1C=C(C=N1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



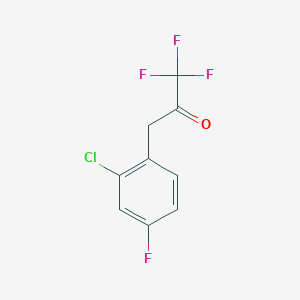
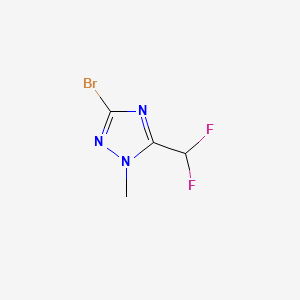




![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(thiolan-3-yl)methyl]propanoic acid](/img/structure/B13541830.png)

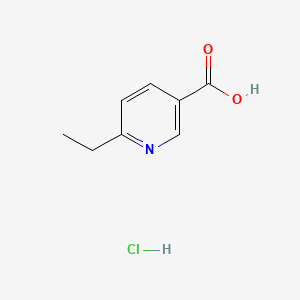
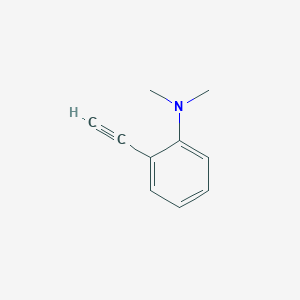
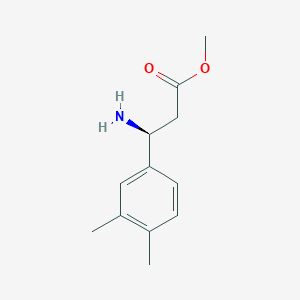
![(2S)-2-[(2S)-2-aminopropanamido]-4-(methylsulfanyl)butanoicacid,trifluoroaceticacid](/img/structure/B13541853.png)
